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Cat. No.: B602545 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Salbutamol-d9 is the deuterated analog of Salbutamol, a widely used short-acting β2-

adrenergic receptor agonist for the management of bronchospasm in conditions like asthma

and chronic obstructive pulmonary disease (COPD). This technical guide provides a

comprehensive overview of the chemical structure, properties, and analytical applications of

Salbutamol-d9. Its primary utility lies in its role as a stable isotope-labeled internal standard for

the highly accurate quantification of Salbutamol in biological matrices and pharmaceutical

formulations using mass spectrometry-based methods. This document details its

physicochemical properties, provides insights into its synthesis, and outlines its application in

analytical methodologies. Furthermore, it describes the mechanism of action of Salbutamol

through the β2-adrenergic signaling pathway.

Chemical Structure and Properties
Salbutamol-d9 is structurally identical to Salbutamol, with the exception of nine hydrogen

atoms being replaced by their heavier isotope, deuterium. This isotopic labeling is strategically

placed on the tert-butyl group, a region of the molecule less susceptible to metabolic alteration,

thus ensuring its stability and co-elution with the unlabeled analyte during chromatographic

separation.

Chemical Structure:
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IUPAC Name: 4-(1-hydroxy-2-((2-(methyl-d3)propan-2-yl-1,1,1,3,3,3-d6)amino)ethyl)-2-

(hydroxymethyl)phenol[1]

Synonyms: (±)-Albuterol-d9, (±)-Salbutamol-d9, DL-Salbutamol-d9

The molecular structure of Salbutamol-d9 is as follows:

Physicochemical Properties:

A summary of the key physicochemical properties of Salbutamol-d9 is presented in the table

below. Data for unlabeled Salbutamol is included for comparison.

Property Salbutamol-d9 Salbutamol

Chemical Formula C₁₃H₁₂D₉NO₃ C₁₃H₂₁NO₃

Molecular Weight 248.37 g/mol [2] 239.31 g/mol

Appearance White to off-white solid[3] White crystalline powder

Melting Point

Not explicitly reported,

expected to be similar to

Salbutamol

157-160 °C

Boiling Point Not available Not available

pKa

Not explicitly reported,

expected to be similar to

Salbutamol

9.07, 10.37

Solubility
Slightly soluble in methanol

and water[2]

Sparingly soluble in water,

soluble in ethanol

Storage Conditions -20°C[3] Room temperature

Spectroscopic Data
The isotopic labeling of Salbutamol-d9 results in distinct spectroscopic signatures compared to

its non-deuterated counterpart.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
While a detailed high-resolution spectrum for Salbutamol-d9 is not readily available in the

public domain, the Certificate of Analysis from suppliers confirms that the NMR spectrum

conforms to the expected structure[2]. The absence of proton signals from the tert-butyl group

in the ¹H NMR spectrum and the characteristic changes in the ¹³C NMR spectrum are key

identifiers. For reference, the reported ¹H NMR chemical shifts for unlabeled Salbutamol in

water are provided below.

¹H NMR Chemical Shifts of Salbutamol (in D₂O):

Chemical Shift (ppm) Multiplicity Assignment

7.35 d Aromatic CH

6.95 d Aromatic CH

6.85 dd Aromatic CH

4.85 t CH-OH

4.65 s CH₂-OH

3.15 m CH₂-N

1.35 s C(CH₃)₃

Mass Spectrometry (MS)
Mass spectrometry is a critical technique for the application of Salbutamol-d9. The nine

deuterium atoms result in a mass shift of +9 Da compared to unlabeled Salbutamol.

Mass Spectrometry Data:

Parameter Salbutamol-d9 Salbutamol

[M+H]⁺ m/z 249.2 m/z 240.2

Isotopic Purity >99% (d₉)[2] N/A
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The fragmentation pattern of Salbutamol-d9 in tandem mass spectrometry (MS/MS) is crucial

for its use as an internal standard. The deuterated tert-butyl group influences the

fragmentation, leading to characteristic product ions that can be used for selective reaction

monitoring (SRM) or multiple reaction monitoring (MRM) in quantitative analyses.

Synthesis
While a detailed, step-by-step protocol for the synthesis of Salbutamol-d9 is not publicly

available, the general synthetic routes for Salbutamol can be adapted to introduce the

deuterium labels. A common industrial synthesis of Salbutamol starts from 4-

hydroxyacetophenone[4]. The introduction of the deuterated tert-butyl group can be achieved

by using deuterated tert-butylamine in the amination step. The synthesis of deuterated tert-

butylamine can be accomplished through various methods, including the reaction of deuterated

isobutylene with ammonia or the reduction of deuterated pivalonitrile.

A generalized synthetic workflow is depicted below:

4-Hydroxyacetophenone α-Bromo-4-hydroxyacetophenone
Bromination

Protected α-amino ketone

Amination with
(CD3)3C-NH2

Salbutamol-d9
Reduction

Click to download full resolution via product page

Caption: A simplified workflow for the synthesis of Salbutamol-d9.

Pharmacological Action: β2-Adrenergic Receptor
Signaling Pathway
Salbutamol, and by extension Salbutamol-d9, exerts its therapeutic effect as a selective

agonist of the β2-adrenergic receptor, which is predominantly found on the smooth muscle cells

of the airways. The activation of this G-protein coupled receptor (GPCR) initiates a signaling

cascade that leads to bronchodilation.

Upon binding of Salbutamol to the β2-adrenergic receptor, the associated Gs protein is

activated. This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of

ATP to cyclic AMP (cAMP). The elevated intracellular levels of cAMP activate Protein Kinase A
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(PKA). PKA then phosphorylates various downstream targets, ultimately leading to a decrease

in intracellular calcium concentrations and the relaxation of airway smooth muscle.

The signaling pathway is illustrated in the following diagram:
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Caption: The β2-adrenergic receptor signaling pathway activated by Salbutamol.
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Experimental Protocols: Quantification of
Salbutamol using Salbutamol-d9 as an Internal
Standard
Salbutamol-d9 is primarily used as an internal standard in quantitative analysis of Salbutamol

by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a

representative experimental protocol.

Sample Preparation (Human Plasma)
Spiking: To 100 µL of human plasma, add 10 µL of Salbutamol-d9 internal standard solution

(concentration will depend on the specific assay requirements).

Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein

precipitation.

Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance

liquid chromatography (UHPLC) system.

Column: A C18 reversed-phase column is commonly used.

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous

buffer (e.g., ammonium formate or formic acid in water). The gradient or isocratic elution will

depend on the specific method.
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Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive

electrospray ionization (ESI+) mode.

MRM Transitions:

Salbutamol: Precursor ion (m/z 240.2) → Product ion (e.g., m/z 148.1)

Salbutamol-d9: Precursor ion (m/z 249.2) → Product ion (e.g., m/z 157.1)

The workflow for a typical quantitative analysis is as follows:

Biological Sample
(e.g., Plasma)

Spike with
Salbutamol-d9

Sample Preparation
(e.g., Protein Precipitation)

LC Separation
(C18 Column)

MS/MS Detection
(MRM Mode) Quantification

Click to download full resolution via product page

Caption: A general workflow for the quantification of Salbutamol using Salbutamol-d9.

Conclusion
Salbutamol-d9 is an indispensable tool for researchers, scientists, and drug development

professionals involved in the quantitative analysis of Salbutamol. Its stable isotopic labeling

ensures its suitability as an internal standard, enabling robust and accurate bioanalytical

method development and validation. This technical guide has provided a comprehensive

overview of its chemical structure, physicochemical properties, and analytical applications,

serving as a valuable resource for its effective utilization in a laboratory setting. The detailed

understanding of its properties and the signaling pathway of its parent compound facilitates its

application in pharmacokinetic, toxicokinetic, and clinical studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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